molecular formula C21H16ClN3O B2973145 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine CAS No. 330189-42-9

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

Cat. No. B2973145
CAS RN: 330189-42-9
M. Wt: 361.83
InChI Key: CBWZQLTYYOWMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline is a heterocyclic organic compound that contains a benzene ring fused to a pyrimidine ring. 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative that has been the subject of much scientific research due to its potential applications in various fields.

Scientific Research Applications

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has been investigated for its potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, which leads to the modulation of various cellular processes. The compound has been shown to have potent anti-inflammatory, antioxidant, and anti-cancer properties.
Biochemical and Physiological Effects:
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate the immune system. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is its versatility in various lab experiments. It can be used in cell culture studies, animal models, and clinical trials. However, the compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are many future directions for the research of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine. Some potential areas of research include the development of more efficient synthesis methods, the investigation of its potential use as a fluorescent probe for the detection of biological molecules, and the development of more potent and selective analogs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves the condensation of 4-methoxyaniline with 2-chloro-4-phenylquinazoline in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-26-17-10-8-16(9-11-17)23-21-24-19-12-7-15(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWZQLTYYOWMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

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